molecular formula C11H14O2 B2473942 [3-(Oxolan-3-yl)phenyl]methanol CAS No. 1784873-09-1

[3-(Oxolan-3-yl)phenyl]methanol

Cat. No.: B2473942
CAS No.: 1784873-09-1
M. Wt: 178.231
InChI Key: MDRNIJCAIVQCLA-UHFFFAOYSA-N
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Description

[3-(Oxolan-3-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14O2 . It features a phenyl ring substituted with a methanol group and an oxolane (tetrahydrofuran) ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method involves the reaction of with a Grignard reagent such as . The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.

    Reduction of Ketones: Another method involves the reduction of using reducing agents like or . This reaction is usually performed in a solvent like ethanol or tetrahydrofuran at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of [3-(Oxolan-3-yl)phenyl]methanol often involves optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. Catalysts and automated systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Oxolan-3-yl)phenyl]methanol can undergo oxidation to form . Common oxidizing agents include and .

    Reduction: The compound can be reduced to using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like to form .

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

    Oxidation: 3-(oxolan-3-yl)benzaldehyde.

    Reduction: 3-(oxolan-3-yl)phenylmethane.

    Substitution: 3-(oxolan-3-yl)phenyl chloride.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel heterocyclic compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a building block for pharmaceutical compounds, particularly those targeting neurological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [3-(Oxolan-3-yl)phenyl]methanol largely depends on its functionalization. As a primary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. Its aromatic ring allows for π-π interactions, which can be significant in biological systems. The oxolane ring provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Comparison with Similar Compounds

  • [3-(Tetrahydrofuran-3-yl)phenyl]methanol
  • [3-(Pyrrolidin-3-yl)phenyl]methanol
  • [3-(Morpholin-3-yl)phenyl]methanol

Uniqueness:

  • The combination of an oxolane ring with a phenylmethanol structure is relatively rare, providing unique reactivity and interaction profiles.
  • Compared to its analogs, [3-(Oxolan-3-yl)phenyl]methanol offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

[3-(oxolan-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-3,6,11-12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRNIJCAIVQCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784873-09-1
Record name [3-(oxolan-3-yl)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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